molecular formula C18H18BF2N3O4 B1667854 BDP FL NHS Ester CAS No. 146616-66-2

BDP FL NHS Ester

Cat. No.: B1667854
CAS No.: 146616-66-2
M. Wt: 389.2 g/mol
InChI Key: SDVMGNSTOAJONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BODIPY FL succinimide ester is a bright, green fluorescent dye with excitation and emission properties similar to fluorescein or Alexa Fluor 488 dye. It is known for its high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to changes in solvent polarity and pH. This compound is widely used for labeling proteins, peptides, and other amine-containing molecules due to its hydrophobic properties and long excited-state lifetime .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVMGNSTOAJONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146616-66-2
Record name BDP FL NHS Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Spectroscopic Properties

This compound (IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate) is a boron-dipyrromethene (BODIPY) derivative with a molecular formula of C₁₈H₁₈BF₂N₃O₄ and a molecular weight of 389.2 g/mol. Its structure features a NHS ester group linked via a C₃ alkyl spacer to the BODIPY fluorophore, minimizing steric hindrance during conjugation. Key spectral properties include:

Property Value Source
Absorption maximum (λₐbₛ) 503 nm
Emission maximum (λₑₘ) 509–510 nm
Extinction coefficient (ε) 92,000 M⁻¹cm⁻¹
Quantum yield (Φ) 0.90 (in ethanol)
Solubility DMSO, DMF, dichloromethane

The narrow emission bandwidth (full-width at half-maximum ≈ 30 nm) and insensitivity to pH (2–12) enhance its utility in complex biological systems.

Synthesis of this compound

Reaction Mechanism

The synthesis of this compound proceeds via a two-step protocol:

  • Synthesis of BODIPY™ FL propionic acid : The BODIPY core is functionalized with a propionic acid side chain through Friedel-Crafts acylation, introducing a carboxylic acid group for subsequent activation.
  • NHS ester formation : The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC), forming a stable succinimidyl ester.

Representative reaction scheme :
$$
\text{BODIPY FL-COOH} + \text{NHS} \xrightarrow{\text{DCC}} \text{BODIPY FL-NHS} + \text{DCU}
$$
DCU = dicyclohexylurea

Detailed Synthetic Procedure

Step 1: Activation of BODIPY FL propionic acid

  • Dissolve BODIPY FL propionic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add DCC (1.5 equiv) dropwise at 0°C and stir for 12–16 hours at room temperature.
  • Filter the reaction mixture to remove precipitated DCU, and concentrate the filtrate under reduced pressure.

Step 2: Purification

  • Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexanes gradient).
  • Confirm structure using $$ ^1\text{H NMR} $$ (500 MHz, CDCl₃): δ 6.02 (s, 2H, pyrrole), 2.84 (t, 2H, -CH₂-COO-), 2.68 (s, 4H, NHS).

Yield : 70–85% (typical for NHS esterifications).

Critical Analysis of Synthesis Protocols

Solvent and Catalyst Selection

  • Dichloromethane (DCM) : Preferred for its low polarity, which minimizes premature hydrolysis of the NHS ester.
  • Triethylamine (TEA) : Occasionally added to scavenge HCl in carbodiimide-mediated couplings, though absent in some protocols.

Challenges and Optimization

  • DCU precipitation : Incomplete removal of dicyclohexylurea leads to impurities; filtration through Celite® improves purity.
  • Moisture sensitivity : Reactions must be conducted under anhydrous conditions to prevent ester hydrolysis.

Applications in Bioconjugation

Protein Labeling

This compound reacts with lysine residues (ε-amino groups) under mild alkaline conditions (pH 8.5–9.0):

  • Dissolve the protein (1 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.3).
  • Add a 10-fold molar excess of this compound in DMSO.
  • Incubate for 1 hour at 4°C, followed by gel filtration to remove unreacted dye.

Labeling efficiency : >90%, as quantified by UV-Vis spectroscopy (ε₅₀₃ = 92,000 M⁻¹cm⁻¹).

Chemical Reactions Analysis

Types of Reactions: BODIPY FL succinimide ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines on proteins, peptides, or other amine-containing molecules. This reaction forms a stable amide bond, resulting in the conjugation of the BODIPY FL dye to the target molecule .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the BODIPY FL-labeled conjugate, which exhibits bright fluorescence and is used in various applications such as fluorescence polarization assays and two-photon excitation microscopy .

Scientific Research Applications

Protein Labeling

BDP FL NHS ester is extensively used for labeling proteins and peptides. The reactivity of the NHS ester group with primary amines allows for the formation of stable amide bonds, which is crucial for creating conjugates that retain biological activity. This property is particularly beneficial in:

  • Immunoassays : Enhancing the detection sensitivity of antibodies.
  • Fluorescence Microscopy : Visualizing protein localization within cells.

Biochemical Assays

The dye's high quantum yield and photostability make it ideal for various biochemical assays, including:

  • Förster Resonance Energy Transfer (FRET) : this compound can be used as a donor fluorophore to study molecular interactions and dynamics due to its long excited-state lifetime .
  • High-Throughput Screening : It has been employed in assays to monitor ligand binding to G protein-coupled receptors by utilizing fluorescence polarization techniques .

Cellular Imaging

This compound is also applied in cellular imaging studies:

  • Live Cell Imaging : The dye's stability under physiological conditions allows researchers to track cellular processes in real-time without significant photobleaching.
  • Multiplex Imaging : Recent studies have demonstrated the use of this compound in multiplex protein imaging techniques, enhancing the ability to visualize multiple targets simultaneously within a single sample .

Study on Protein Interactions

A study published in ACS Bio Med Chem Au utilized this compound to label proteins involved in apoptosis pathways. The researchers demonstrated that the labeled proteins could be effectively tracked within live cells, providing insights into their interactions and functional roles during cell death processes .

Investigation of Drug Resistance Mechanisms

Another significant application was reported in RSC Advances, where this compound was employed to investigate multidrug resistance mechanisms in tumor cells. The study highlighted how the dye facilitated the visualization of P-glycoprotein expression levels, contributing to a better understanding of drug transport dynamics .

Mechanism of Action

The mechanism of action of BODIPY FL succinimide ester involves the formation of a stable amide bond between the NHS ester group and primary amines on the target molecule. This conjugation results in the attachment of the fluorescent BODIPY FL dye to the target, allowing for its visualization and detection. The C3 alkyl spacer between the fluorophore and the NHS ester group helps reduce interaction with the biomolecule, enhancing the fluorescence properties .

Comparison with Similar Compounds

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

Biological Activity

BDP FL NHS ester, also known as BODIPY FL NHS ester, is a fluorescent dye widely used in biological research for labeling proteins, peptides, and other biomolecules. Its unique properties make it an essential tool in various applications, including fluorescence microscopy, flow cytometry, and imaging techniques.

  • Chemical Formula : C18_{18}H18_{18}BF2_2N3_3O4_4
  • Molecular Weight : 389.16 g/mol
  • Excitation/Emission Maxima : 503 nm / 509 nm
  • Quantum Yield : 0.97
  • Solubility : Soluble in organic solvents (e.g., DMF, DMSO), limited in water
  • Purity : >98% (HPLC)

This compound functions as an amine-reactive dye, allowing it to covalently bond with amine groups on proteins and other biomolecules. This reaction forms stable conjugates that retain the dye's fluorescent properties, enabling visualization and tracking of biomolecules in various biological contexts.

Applications in Biological Research

  • Protein Labeling : this compound is extensively used for labeling proteins in immunological studies and cellular assays. Its high photostability and brightness make it suitable for long-term imaging applications.
  • Cell Sorting and Phenotyping : The strong fluorescence emitted by this compound facilitates effective cell sorting and phenotyping in flow cytometry.
  • Fluorescent Conjugates : It can be conjugated with oligonucleotides and other small molecules to create fluorescent probes for various biochemical assays.

Study 1: Fluorescent Probes for Protein Interaction Studies

A study by Thermo Fisher Scientific demonstrated the utility of this compound in generating fluorescent conjugates for monitoring protein interactions. By attaching the dye to specific proteins, researchers could visualize interactions in real-time using fluorescence microscopy. The study highlighted the advantages of this compound over traditional dyes like fluorescein due to its superior photostability and brightness .

Study 2: Application in Cancer Research

Research published by MedChemExpress explored the use of this compound-labeled antibodies for targeting cancer cells. The study found that conjugates formed with this dye exhibited enhanced binding affinity to target antigens on cancer cells, improving the efficacy of antibody-drug conjugates (ADCs) .

Study 3: Imaging Cellular Dynamics

In a publication focusing on chemical biology tools, researchers utilized this compound to track cellular dynamics during apoptosis. The fluorescently labeled proteins allowed for detailed observation of cellular changes over time, providing insights into the mechanisms of programmed cell death .

Data Table: Comparison of Fluorescent Dyes

PropertyThis compoundFluorescein (FAM)
Excitation Maximum503 nm494 nm
Emission Maximum509 nm520 nm
Quantum Yield0.97~0.93
PhotostabilityHighModerate
SolubilityGood in organic solventsGood in water

Q & A

Q. How can this compound be integrated with click chemistry for dual-modality imaging?

  • Answer: Combine NHS ester labeling with azide/alkyne-functionalized probes. For example:
  • Label primary targets with this compound.
  • Use copper-free click chemistry (e.g., DBCO-Cy5) for secondary targets.
  • Sequential labeling with intermediate wash steps prevents cross-reactivity. Validate orthogonal labeling via fluorescence lifetime imaging (FLIM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP FL NHS Ester
Reactant of Route 2
Reactant of Route 2
BDP FL NHS Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.